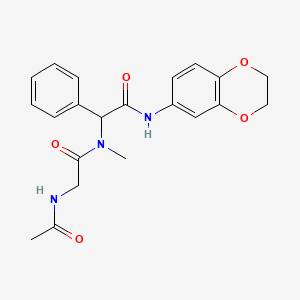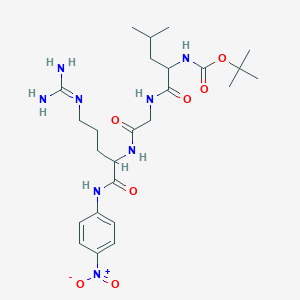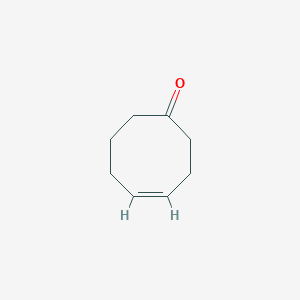
4-Cycloocten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cycloocten-1-one is an organic compound with the molecular formula C8H12O. It is a cyclic ketone featuring an eight-membered ring with a double bond. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Cycloocten-1-one can be synthesized through several methods. One common approach involves the cyclization of 1,6-heptadiene using a transition metal catalyst. Another method includes the oxidation of 4-cycloocten-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of cyclooctadiene followed by selective oxidation. This method ensures high yield and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cycloocten-1-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-cyclooctene-1,2-dione using strong oxidizing agents.
Reduction: Reduction of this compound with sodium borohydride yields 4-cycloocten-1-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 4-Cyclooctene-1,2-dione.
Reduction: 4-Cycloocten-1-ol.
Substitution: Various substituted cyclooctenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cycloocten-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polymers, fragrances, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Cycloocten-1-one involves its ability to undergo various chemical transformations due to the presence of the carbonyl group and the double bond. These functional groups make it reactive towards nucleophiles and electrophiles, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Cyclooctanone: A saturated analog of 4-Cycloocten-1-one, lacking the double bond.
Cyclooctene: A similar compound with a double bond but without the carbonyl group.
Cyclooctadiene: Contains two double bonds but lacks the carbonyl group.
Uniqueness: this compound is unique due to its combination of an eight-membered ring, a double bond, and a carbonyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
297752-29-5 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
(4Z)-cyclooct-4-en-1-one |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h1-2H,3-7H2/b2-1- |
InChI-Schlüssel |
QCMJRQVMECBHEA-UPHRSURJSA-N |
Isomerische SMILES |
C1C/C=C\CCC(=O)C1 |
Kanonische SMILES |
C1CC=CCCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12094547.png)


![N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide](/img/structure/B12094560.png)

![(7S)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B12094575.png)



![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)
![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)



